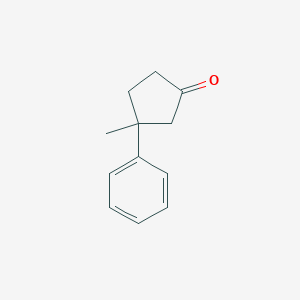3-Methyl-3-phenylcyclopentan-1-one
CAS No.: 53750-06-4
Cat. No.: VC7811586
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53750-06-4 |
|---|---|
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 3-methyl-3-phenylcyclopentan-1-one |
| Standard InChI | InChI=1S/C12H14O/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
| Standard InChI Key | RGOAWKBPBSKZML-UHFFFAOYSA-N |
| SMILES | CC1(CCC(=O)C1)C2=CC=CC=C2 |
| Canonical SMILES | CC1(CCC(=O)C1)C2=CC=CC=C2 |
Introduction
3-Methyl-3-phenylcyclopentan-1-one is a synthetic organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is typically synthesized through palladium-catalyzed reactions involving the conjugate addition of phenylboronic acid to cyclopentenones. The following sections will delve into the synthesis, properties, and applications of this compound, providing a comprehensive overview based on available research findings.
Synthesis of 3-Methyl-3-phenylcyclopentan-1-one
The synthesis of 3-Methyl-3-phenylcyclopentan-1-one often involves the use of palladium catalysts in conjunction with phenylboronic acid. A common method involves the reaction of 3-methylcyclopent-2-en-1-one with phenylboronic acid in the presence of a palladium catalyst, such as Pd(OAc) or Pd(TFA), and a ligand like 2,2'-bipyridine .
Synthesis Conditions
| Entry | Reaction Medium | Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 9:1 MeOH:HO | 5.0 mol % Pd(OAc) | 40 | 49 |
| 2 | 1:1 MeOH:HO | 5.0 mol % Pd(OAc) | 40 | 65 |
| 3 | 1:9 MeOH:HO | 5.0 mol % Pd(OAc) | 40 | 60 |
Spectroscopic Data
-
NMR Spectroscopy: The H NMR and C NMR spectra provide detailed information about the compound's structure. Although specific data for 3-Methyl-3-phenylcyclopentan-1-one is not readily available, similar compounds typically show signals corresponding to the methyl, phenyl, and cyclopentanone protons and carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula and exact mass of the compound.
Applications and Future Directions
While specific applications of 3-Methyl-3-phenylcyclopentan-1-one are not widely documented, compounds with similar structures are often explored in pharmaceutical and materials science contexts. The synthesis and characterization of such compounds contribute to the broader understanding of organic chemistry principles and can lead to the development of new materials or drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume